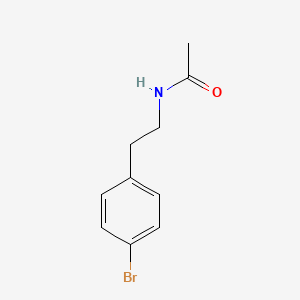

N-(4-Bromophenethyl)acetamide

Description

Overview of Acetamide (B32628) Derivatives in Medicinal Chemistry

The acetamide group, characterized by a carbonyl group linked to a nitrogen atom, is a fundamental structural component in a vast number of biologically active compounds and approved pharmaceutical drugs. ontosight.aigalaxypub.co Its presence can influence a molecule's physical and chemical properties, such as solubility, stability, and its ability to act as a hydrogen bond donor or acceptor, which is critical for binding to biological targets. ontosight.ai

Acetamide derivatives have demonstrated a wide spectrum of pharmacological activities. galaxypub.conih.gov Research has extensively documented their roles as:

Analgesic and Anti-inflammatory Agents: Perhaps the most well-known acetamide-containing drug is Paracetamol (Acetaminophen), a widely used analgesic and antipyretic. nih.govtandfonline.com Other derivatives have been synthesized and investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. galaxypub.coarchivepp.comresearchgate.netarchivepp.com

Antimicrobial and Antifungal Agents: Certain acetamide derivatives have shown potent activity against various bacterial and fungal strains. nih.gov

Anticancer and Antiviral Agents: The acetamide scaffold is present in numerous compounds investigated for their potential to treat cancer and viral infections, including HIV. galaxypub.conih.gov

Central Nervous System (CNS) Agents: The structural motif is found in molecules designed as anticonvulsants, sedatives, and antidepressants. nih.govgoogle.com

The versatility and established biological importance of the acetamide group make it a staple in medicinal chemistry for developing new therapeutic candidates. nih.gov

Table 1: Examples of Bioactive Acetamide Derivatives

| Compound Class/Example | Therapeutic Application | Key Structural Feature |

|---|---|---|

| Paracetamol | Analgesic, Antipyretic nih.govtandfonline.com | N-(4-hydroxyphenyl)acetamide |

| Lidocaine | Local Anesthetic, Antiarrhythmic | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

| Various N-phenylacetamide derivatives | Analgesic nih.gov | N-phenylacetamide sulphonamides |

| Pyrazole (B372694) acetamide derivatives | Anti-inflammatory (COX-II inhibitors) galaxypub.co | Acylamino linker on a pyrazole core |

Significance of the Phenethyl Amide Scaffold in Drug Discovery

The phenethylamine (B48288) scaffold, consisting of a phenyl ring attached to an ethylamine (B1201723) chain, is a privileged structure in medicinal chemistry. mdpi.combohrium.com This motif is widespread in nature, forming the backbone of essential endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, which are crucial for regulating mood, movement, and stress responses. mdpi.com It is also found in numerous naturally occurring alkaloids with potent biological effects. mdpi.com

In drug discovery, the phenethyl amide scaffold, a variation where the amine is part of an amide linkage, is a key building block for synthesizing molecules that target a diverse array of biological systems. mdpi.comnih.govresearchgate.net Its structural features allow for interactions with a wide range of receptors and enzymes. bohrium.com

Research has identified phenethylamine-based compounds as ligands for numerous therapeutic targets, including:

Adrenergic and Dopamine Receptors mdpi.comnih.gov

Serotonin (5-HT) Receptors mdpi.com

Monoamine Oxidase (MAO) enzymes nih.gov

Sigma Receptors nih.gov

Carbonic Anhydrases mdpi.com

The ability of this scaffold to be readily modified allows medicinal chemists to fine-tune the pharmacological properties of a lead compound to enhance potency, selectivity, and pharmacokinetic profiles. griffith.edu.au The substitution pattern on the phenyl ring and modifications to the amide and ethyl chain can lead to significant variations in biological activity. nih.gov This makes the phenethyl amide scaffold a highly valuable and frequently utilized framework for developing new drugs targeting the central nervous system and other biological pathways. mdpi.comwikipedia.org

Research Landscape of Brominated Organic Compounds in Pharmaceutical Sciences

The introduction of halogen atoms, particularly bromine, into the structure of a potential drug is a well-established strategy in pharmaceutical design. ump.edu.pl The "bromination" of a compound can profoundly alter its biological and physicochemical properties. ump.edu.pldiscoveryoutsource.com Bromine's unique characteristics, such as its size, electronegativity, and ability to form halogen bonds, can be leveraged to improve a drug's efficacy and pharmacokinetics. ump.edu.pldiscoveryoutsource.com

Key advantages of incorporating bromine in pharmaceutical sciences include:

Enhanced Therapeutic Activity: The bromine atom can increase a molecule's binding affinity to its target protein through specific interactions like halogen bonding, where the bromine atom acts as a positive region (a "sigma-hole") to interact with a negative site on the receptor. ump.edu.pl Its larger size compared to fluorine can also introduce beneficial steric effects that improve selectivity. discoveryoutsource.com

Improved Pharmacokinetics: Bromination can increase a compound's lipophilicity (fat solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer duration of action. ump.edu.pl

Versatility in Synthesis: Bromine is a versatile element in organic synthesis, serving as a key component in intermediates used to build more complex active pharmaceutical ingredients (APIs). tethyschemical.comascensusspecialties.com Brominated compounds are often used as catalysts in the production of other pharmaceuticals, such as naproxen. bsef.com

Bromine-containing compounds have been successfully developed and investigated for a range of therapeutic applications, including as anticancer agents, antiviral drugs, anesthetics, and sedatives. tethyschemical.comazom.comvasu-industries.com The element is also found in hundreds of natural organobromine compounds produced by marine organisms, many of which possess important biological activities. ump.edu.plwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVUOSUNLUOQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(4-Bromophenethyl)acetamide

The primary and most established method for synthesizing this compound is through the acylation of 4-bromophenethylamine (B146110). This reaction involves the introduction of an acetyl group onto the nitrogen atom of the phenethylamine (B48288) precursor.

The synthesis is typically a single-step process involving the reaction of a precursor amine with an acetylating agent. A common procedure involves dissolving 4-bromophenethylamine in a suitable solvent, such as dichloromethane (B109758), and then adding an acetylating agent like acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature for a set period to ensure completion.

Another approach is the reaction of 4-bromoaniline (B143363) with acetic anhydride (B1165640) in a solvent like ethyl acetate. The mixture is stirred at room temperature, and after the reaction is complete, it is washed with water and sodium bicarbonate solution to isolate the product. nih.gov A similar acetylation is performed on 4-bromo-2-aminopyridine using acetyl chloride in dichloromethane with pyridine.

| Precursor | Acetylating Agent | Solvent | Base (if applicable) | Temperature | Reference |

|---|---|---|---|---|---|

| 4-Bromophenethylamine | Acetyl Chloride | Dichloromethane | Pyridine | Room Temperature | |

| 4-Bromoaniline | Acetic Anhydride (Ac2O) | Ethyl Acetate (EtOAc) | N/A | Room Temperature | nih.gov |

The synthesis of this compound relies on key starting materials. The principal precursors are the amine to be acylated and the source of the acetyl group.

4-Bromophenethylamine : This is the core precursor, providing the 4-bromophenethyl moiety. It can be synthesized from 4-bromophenethyl alcohol. thieme-connect.com

Acetylating Agents : These reagents provide the acetyl group (CH₃CO-). Common examples include:

Acetyl Chloride (CH₃COCl)

Acetic Anhydride ((CH₃CO)₂O) nih.gov

No significant intermediates are typically isolated in this direct acetylation reaction, as it generally proceeds in a single step to the final product.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound involves various chemical strategies to either introduce the bromophenethyl group onto different molecular scaffolds or to modify the existing functional groups of the parent molecule.

The 4-bromophenethyl group can be incorporated into larger molecules through several synthetic strategies. One common method is N-alkylation, where an amine is reacted with a compound containing the bromophenethyl group, such as a brominated phenethylamine intermediate. nih.gov

In other instances, the moiety is introduced via coupling reactions. For example, research into Mycobacterium tuberculosis inhibitors involved replacing a 3-fluorophenethyl group with a 4-bromophenethyl group, which did not negatively impact the compound's activity. acs.org Another strategy involves the lipase-catalyzed enantioselective esterification of 2-(4-bromophenethyl)propane-1,3-diol, which is derived from 2-(4-bromophenyl)acetic acid, showcasing a multi-step pathway to incorporate the functional group into a complex heterocyclic system. mdpi.com The synthesis of a derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), was achieved starting from 2-(4-bromophenyl)ethanamine. nih.gov

| Strategy | Precursor Containing Moiety | Reactant | Reaction Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Brominated Phenethylamine | Amine | Nucleophilic Substitution | nih.gov |

| Multi-step synthesis | 2-(4-Bromophenyl)acetic acid | Various reagents | Esterification, etc. | mdpi.com |

| Coupling | 4-bromophenethyl precursors | Benzamide core | Coupling Reaction | acs.org |

Functional group modification allows for the fine-tuning of a molecule's properties. A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. wikipedia.orgkhanacademy.org

On the acetamide (B32628) portion, modifications can include:

Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to revert to the parent amine (4-bromophenethylamine) and acetic acid.

N-Alkylation/Arylation : The hydrogen on the amide nitrogen can be substituted. For instance, a series of N-aryl-N-(2-oxo-2-arylethyl) benzamides were prepared, demonstrating modification at the amide nitrogen. nih.gov

On the phenethyl linker , modifications can include:

Aromatic Ring Substitution : The bromine atom on the phenyl ring can be replaced with other functional groups using cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org This allows for the introduction of groups like thiophene (B33073) or methyl moieties.

Chain Modification : The ethyl spacer can be altered. Strategies include restricting the bond or introducing substitutions on the carbon chain to explore the impact on biological activity. acs.org

Green Chemistry Approaches in Acetamide Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com Several green approaches are applicable to acetamide synthesis.

Modern methods for amide synthesis increasingly utilize green chemistry principles, such as reactions in water, the use of microwaves or ultrasound, and electrosynthesis. archivepp.com A particularly green method describes the synthesis of acetamides in a solvent-free reaction between anilines and acetic anhydride, which proceeds rapidly without external heating or catalysts. scielo.br The use of water as a solvent and eco-friendly catalysts, such as in copper-catalyzed click chemistry to form triazole acetamide derivatives, represents another significant green approach. bohrium.comfigshare.com These methods aim to improve process excellence by carefully selecting solvents, reagents, and equipment. archivepp.com

| Aspect | Conventional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Dichloromethane) | Water or solvent-free conditions | bohrium.comscielo.brfigshare.com |

| Catalyst | Often requires stoichiometric bases (e.g., Pyridine) | Eco-friendly catalysts (e.g., CuSO₄) or catalyst-free | bohrium.comscielo.br |

| Energy | Conventional heating (oil bath) | Microwave irradiation, ultrasound, or room temperature reaction | archivepp.comscielo.br |

| Byproducts | Generates waste salts (e.g., pyridinium (B92312) hydrochloride) | Minimal or no hazardous byproducts | scielo.br |

Asymmetric Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral this compound derivatives primarily relies on the enantioselective synthesis of its chiral precursor, 4-bromophenethylamine. Once the chiral amine is obtained, a standard acylation reaction with an acetylating agent furnishes the final product. The key challenge and focus of synthetic efforts lie in the stereocontrolled introduction of the amine group. Two prominent strategies for this are enzymatic kinetic resolution and asymmetric reduction of a prochiral precursor.

A highly effective method for producing chiral amines is through biocatalysis, particularly employing ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone, generating a chiral amine with high enantiomeric excess (ee). nih.govmdpi.com For the synthesis of chiral 4-bromophenethylamine, a suitable precursor would be 4-bromoacetophenone.

The general enzymatic transamination reaction is depicted below:

Figure 1: General Scheme for Asymmetric Synthesis of Chiral Amines using ω-Transaminase.

While specific studies on the asymmetric synthesis of this compound were not prevalent in the searched literature, the principles of asymmetric synthesis of chiral amines are well-established. For instance, (S)-specific ω-transaminase from Vibrio fluvialis JS17 has been successfully used in the asymmetric synthesis of other chiral amines, achieving enantiomeric excesses of over 99%. nih.gov The reaction conditions, including the choice of amino donor (e.g., L-alanine), pH, and temperature, are critical for achieving high conversion and enantioselectivity. nih.gov The removal of the pyruvate (B1213749) byproduct, for instance by using lactate (B86563) dehydrogenase, can significantly improve the reaction yield. nih.gov

Another viable route to chiral 4-bromophenethylamine is the asymmetric reduction of trans-4-bromo-β-nitrostyrene. While non-asymmetric methods using sodium borohydride (B1222165) and copper(II) chloride are known to reduce β-nitrostyrenes to phenethylamines, achieving enantioselectivity requires the use of a chiral reducing agent or a chiral catalyst. beilstein-journals.org Catalytic asymmetric hydrogenation of the nitroalkene or the corresponding enamine derivative using chiral transition metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) is a powerful strategy for accessing chiral amines.

The following table outlines a hypothetical enzymatic approach for the synthesis of the chiral precursor to this compound, based on established methodologies for similar substrates.

| Precursor | Biocatalyst | Amino Donor | Key Conditions | Product | Enantiomeric Excess (ee) | Yield |

| 4-Bromoacetophenone | (S)-ω-Transaminase | L-Alanine | pH 7, Pyruvate removal system (e.g., LDH) | (S)-4-Bromophenethylamine | >99% (projected) | High (projected) |

| 4-Bromoacetophenone | (R)-ω-Transaminase | D-Alanine | pH 7, Pyruvate removal system (e.g., LDH) | (R)-4-Bromophenethylamine | >99% (projected) | High (projected) |

| This table is illustrative and based on the application of known biocatalytic methods to the synthesis of the target precursor. |

Once the chiral 4-bromophenethylamine is synthesized and isolated with high enantiopurity, the final step is a straightforward acylation. This is typically achieved by reacting the amine with acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct, to yield the corresponding chiral this compound.

Structural Characterization and Advanced Analysis for Research Applications

Spectroscopic Analysis in Elucidating Molecular Architecture (e.g., NMR, HRMS)

Spectroscopic techniques are fundamental in determining the molecular structure of N-(4-Bromophenethyl)acetamide. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For a related compound, 4-Bromophenyl acetamide (B32628), the ¹H-NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons, the NH proton, and the methyl protons. The aromatic protons appear as a multiplet around 7.42 ppm, while the broad singlet for the NH proton is observed at 7.35 ppm, and the methyl protons give a singlet at 2.18 ppm. rsc.org The ¹³C NMR spectrum of the same compound displays signals for the carbonyl carbon at 168.36 ppm, the aromatic carbons between 136.91 and 116.86 ppm, and the methyl carbon at 24.63 ppm. rsc.org While specific data for this compound is not detailed in the provided results, the analysis of analogous structures like N-phenethylacetamides provides a framework for interpreting its spectra. rsc.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. For this compound, HRMS analysis would confirm its molecular formula, C₁₀H₁₂BrNO, by providing a highly accurate mass-to-charge ratio (m/z) value. doi.org For instance, the HRMS (ESI) m/z for a similar compound, 2-(adamantan-1-yl)-N-phenethylacetamide, was calculated as 296.2014 for [(M+H)]⁺ and found to be 296.2015, demonstrating the accuracy of this technique. rsc.org

The following table summarizes the expected and reported spectroscopic data for this compound and a related compound.

| Spectroscopic Data | This compound (Expected/Related) | 4-Bromophenyl acetamide |

| ¹H NMR (CDCl₃, ppm) | Aromatic protons, ethyl bridge protons, NH proton, and methyl protons would show distinct signals. | 7.42 (m, 4H, Ar-H), 7.35 (br, 1H, NH), 2.18 (s, 3H, CH₃) rsc.org |

| ¹³C NMR (CDCl₃, ppm) | Carbonyl carbon, aromatic carbons, ethyl bridge carbons, and methyl carbon would be identifiable. | 168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (Ar-C), 24.63 (CH₃) rsc.org |

| HRMS (m/z) | Expected accurate mass for C₁₀H₁₂BrNO. doi.org | 212.98 rsc.org |

X-ray Crystallography and Supramolecular Interactions of Related Structures

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, revealing details about bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided results, the analysis of closely related compounds like N-(4-bromophenyl)acetamide offers significant insights. nih.govnih.gov

A study on a polymorph of N-(4-bromophenyl)acetamide revealed a monoclinic crystal system with the space group P2₁/c. nih.govnih.gov The analysis of this structure highlights the importance of non-covalent interactions in stabilizing the crystal packing.

Hydrogen Bonding Networks

In the crystal structure of N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.govnih.gov This type of interaction is a common and crucial feature in the crystal packing of amides, where the amide proton acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. researchgate.net These hydrogen bonds create a robust network that contributes significantly to the stability of the crystal lattice. nih.gov

Polymorphism and Crystal Engineering Considerations

The existence of different crystalline forms of the same compound is known as polymorphism. N-(4-bromophenyl)acetamide is known to exhibit polymorphism, with both monoclinic and orthorhombic space groups reported. nih.govnih.gov The discovery of a new polymorph of N-(4-bromophenyl)acetamide highlights the importance of crystallization conditions in determining the final crystal structure. nih.govnih.gov

Crystal engineering focuses on designing and controlling the formation of crystalline solids with desired properties. By understanding the key intermolecular interactions, such as the N—H···O hydrogen bonds and π-π stacking observed in related acetamides, it is possible to influence the crystal packing and potentially engineer new polymorphs with tailored physical and chemical properties. The study of these interactions in this compound and its analogs is therefore crucial for applications where solid-state properties are important.

Based on a comprehensive review of the available literature, there are no specific computational chemistry or molecular modeling studies published that focus solely on the chemical compound This compound .

Therefore, it is not possible to provide an article with the requested detailed outline, which includes:

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

While research exists for structurally similar compounds, such as other brominated acetamide (B32628) derivatives, the strict requirement to focus exclusively on N-(4-Bromophenethyl)acetamide cannot be met with the current scientific literature. No data tables or detailed research findings for this specific compound could be located for the outlined computational analyses.

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

The acetamide (B32628) scaffold is integral to numerous compounds investigated for their antimicrobial properties. patsnap.comnih.govnih.gov Derivatives of acetamide have shown a broad spectrum of activity, indicating that N-(4-Bromophenethyl)acetamide may also exhibit such characteristics.

Antibacterial Activity (Gram-positive and Gram-negative)

Specific antibacterial tests for this compound are not widely documented. However, the broader class of acetamide derivatives has been a focus of antimicrobial research. For instance, complex derivatives incorporating a bromophenyl group, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species. nih.govresearchgate.netnih.gov Studies on other N-phenylacetamide derivatives have also shown significant antibacterial potential against various strains. frontiersin.orgirejournals.com For example, certain chloroacetamide derivatives bearing a halogenated phenyl ring, including N-(3-bromophenyl) chloroacetamide, were found to be effective against Staphylococcus aureus (Gram-positive) and, to a lesser extent, Escherichia coli (Gram-negative). srce.hr The activity of these related compounds suggests a potential, though unconfirmed, antibacterial role for this compound.

The table below summarizes the antibacterial activity of some acetamide derivatives that are structurally related to this compound.

Antibacterial Activity of Structurally Related Acetamide Derivatives

| Compound | Bacterial Strain | Activity/Result | Citation |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Gram-positive and Gram-negative bacteria | Promising antimicrobial activity observed. | nih.govnih.gov |

| N-(3-bromophenyl) chloroacetamide | S. aureus, MRSA, E. coli | Effective against Gram-positive strains, less effective against Gram-negative. | srce.hr |

| 2-Mercaptobenzothiazole-acetamide hybrids | S. aureus, K. pneumonia | Significant antibacterial and antibiofilm potential. | nih.govacs.org |

Antifungal Activity

The potential antifungal properties of this compound can be inferred from studies on analogous structures. Research on N-(4-halobenzyl)amides, which include bromo-substituted compounds, has demonstrated activity against various Candida species. mdpi.comnih.govmdpi.comdntb.gov.uanih.gov For example, a collection of N-(4-halobenzyl)amides were tested against Candida albicans, Candida tropicalis, and Candida krusei, with several compounds showing inhibitory effects. nih.gov Specifically, one N-(4-bromobenzyl)amide derivative displayed a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against a strain of C. krusei. mdpi.com Furthermore, studies on 2-chloro-N-phenylacetamide have shown it to be active against Aspergillus flavus. scielo.br These findings suggest that the combination of an amide linkage and a brominated aromatic ring may contribute to antifungal action.

Proposed Mechanisms of Action

The precise mechanism of antimicrobial action for this compound has not been elucidated. However, based on related compounds, several mechanisms can be proposed. For halogenated acetamides, a potential mechanism involves the disruption of the microbial cell membrane. srce.hr The lipophilic nature of the bromophenyl group could facilitate passage through the phospholipid bilayer of cell membranes, leading to increased permeability and loss of cellular integrity. srce.hr Another proposed mechanism for some antimicrobial amides is the inhibition of essential enzymes, such as those involved in cell wall synthesis or nucleic acid synthesis. scielo.brukaazpublications.com For example, 2-chloro-N-phenylacetamide is thought to exert its antifungal effect by binding to ergosterol (B1671047) in the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.br

Anti-inflammatory and Analgesic Properties

The acetamide structure is a key component in a variety of compounds known for their anti-inflammatory and analgesic effects. nih.gov Numerous N-substituted acetamide derivatives have been synthesized and evaluated for these properties, suggesting that this compound could be a candidate for similar activities. archivepp.comarchivepp.comgalaxypub.coresearchgate.net

Cyclooxygenase (COX) Inhibition Profiling

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins (B1171923). The acetamide moiety is found in several selective COX-2 inhibitors. archivepp.comarchivepp.comgalaxypub.cogalaxypub.co While a specific COX inhibition profile for this compound is not available, studies on related structures provide some insight. For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized, and it was found that compounds with halogen substitutions on the aromatic ring favored anti-inflammatory activity, which is often linked to COX inhibition. researchgate.netnih.gov Another study on 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide, an amide derivative of indomethacin, identified it as a potent and selective COX-2 inhibitor. nih.gov These findings highlight the potential for acetamide-containing structures to interact with COX enzymes, although experimental validation for this compound is required.

The table below shows COX inhibition data for representative, structurally related acetamide derivatives.

COX Inhibition by Structurally Related Acetamide Derivatives

| Compound Class/Derivative | Target | Finding | Citation |

|---|---|---|---|

| 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide | COX-2 | Identified as a potent and selective COX-2 inhibitor. | nih.gov |

| 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives | COX-1/COX-2 | Showed moderate inhibitory activity, with some derivatives being selective for either COX-1 or COX-2. | nih.gov |

| 2-chloro-N-(1-phenylethyl)acetamide | COX enzymes | Research suggests potential inhibition of COX pathways, reducing prostaglandin (B15479496) levels. |

Modulation of Inflammatory Mediators and Pathways

While specific studies on this compound's role in inflammation are limited, research on related acetamide derivatives suggests a potential for anti-inflammatory activity. Investigations into various acetamide-containing molecules have shown that they can modulate key inflammatory pathways. For instance, a study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that the presence of halogens on the aromatic ring is favorable for anti-inflammatory effects. nih.govresearchgate.net

One derivative, 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide, which is an amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has been identified as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov COX-2 is a key enzyme responsible for the synthesis of prostaglandins during inflammation. nih.gov Furthermore, research on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, a compound containing a bromophenyl group, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model, particularly in the initial phase. nih.gov This suggests a possible mechanism of action involving the inhibition of early inflammatory mediators, such as histamine. nih.gov The general class of acetamide derivatives has been explored for anti-inflammatory properties, indicating the therapeutic potential of this chemical family. ontosight.aiontosight.aiontosight.ai

Antinociceptive Effects

The potential for this compound to exhibit pain-relieving properties is supported by findings on related structures. Studies on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have demonstrated analgesic activity. nih.govresearchgate.net

A more specific investigation into the antinociceptive effects of (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) showed significant activity in both the neurogenic and inflammatory phases of the formalin test. nih.gov The compound's effectiveness, particularly in reducing inflammatory pain, points towards a mechanism connected with peripheral pathways. nih.gov Research on other heterocyclic derivatives has also confirmed that novel compounds can produce significant antinociceptive effects in established models of pain, such as the acetic acid-induced writhing and hot plate tests. nih.gov These findings collectively suggest that the acetamide scaffold, especially when substituted with a brominated phenyl ring, is a promising area for the development of new analgesic agents.

Anticancer and Antiproliferative Investigations

The N-phenethylacetamide scaffold and its derivatives are subjects of ongoing research in the search for new anticancer agents. ontosight.ainih.govnih.gov The primary motivation is to develop novel therapies that can overcome the challenges of drug resistance and the adverse effects associated with current chemotherapy. nih.govijcce.ac.ir Studies have shown that acetamide derivatives possess antiproliferative effects on various human cancer cell lines. nih.govnih.gov

Activity against Specific Cancer Cell Lines

Research has demonstrated the cytotoxic effects of various acetamide derivatives against a range of human cancer cell lines. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent activity, particularly against the PC3 prostate carcinoma cell line. nih.govnih.gov In another study, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, a compound from a series of 2-(substituted phenoxy) acetamide derivatives, exhibited anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.govresearchgate.net

More complex derivatives incorporating a thiazole (B1198619) ring, such as N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide, have also been synthesized and evaluated. ijcce.ac.irijcce.ac.ir These compounds were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines, with some derivatives showing higher cytotoxicity against U87 cells than the standard drug doxorubicin. ijcce.ac.irijcce.ac.ir The following table summarizes the in vitro cytotoxic activity of several acetamide derivatives that are structurally related to this compound.

| Compound Derivative Class | Cancer Cell Line | Measured Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate) | 52 | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | nih.govnih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | Data not specified | nih.govresearchgate.net |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | Data not specified | nih.govresearchgate.net |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa (Cervical) | 1.3 | ijcce.ac.irijcce.ac.ir |

Mechanistic Insights into Antitumor Activity

Investigations into the mechanisms underlying the anticancer effects of acetamide derivatives suggest that they may induce apoptosis (programmed cell death) in cancer cells. ijcce.ac.ir For a series of 1,3-thiazole-based acetamide derivatives, the cytotoxic effects were linked to several key cellular events. ijcce.ac.irijcce.ac.ir These include the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade, the reduction of the mitochondrial membrane potential (MMP), and the production of reactive oxygen species (ROS). ijcce.ac.irijcce.ac.ir

Another potential mechanism involves the inhibition of enzymes crucial for tumor progression. nih.gov For example, docking studies on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide suggested it could act as an inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is a key process in tumor invasion and metastasis. nih.gov Furthermore, some acetamide derivatives have been shown to arrest the cell cycle at the G1 phase, preventing cancer cells from proliferating. ijper.org

Other Therapeutic Targets and Potential Applications

Antidiabetic Activity and Enzyme Inhibition (e.g., alpha-glucosidase, alpha-amylase)

A significant area of investigation for acetamide derivatives is in the management of diabetes mellitus. nih.govdovepress.com One therapeutic strategy for controlling high blood sugar after meals (postprandial hyperglycemia) is to inhibit the enzymes α-glucosidase and α-amylase. nih.govemich.edu These digestive enzymes are responsible for breaking down complex carbohydrates into simple sugars like glucose, which are then absorbed into the bloodstream. nih.govemich.edu By inhibiting these enzymes, the rate of glucose absorption is delayed, helping to manage blood sugar levels. nih.govdovepress.com

Numerous studies have shown that N-arylacetamide derivatives are effective inhibitors of these enzymes. nih.govnih.govmdpi.com Notably, derivatives featuring chloro and bromo substituents on the phenyl ring have demonstrated potent inhibition of both α-glucosidase and α-amylase, in some cases exceeding the potency of the standard antidiabetic drug, acarbose. nih.govnih.gov Kinetic studies of one potent N-(4-bromophenyl)acetamide derivative revealed it acts as a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. nih.govnih.gov While most of this research has focused on N-arylacetamides, other related structures like phenethanolamine derivatives have also been shown to possess antidiabetic qualities, suggesting the broader relevance of this chemical class. nih.gov The inhibitory activities of several bromo-substituted N-phenylacetamide derivatives are presented below.

| Compound Class | Enzyme | Measured Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-2-(...)acetamide derivative (12i) | α-Glucosidase | 25.88 | nih.govnih.gov |

| N-(4-bromophenyl)-2-(...)acetamide derivative (12i) | α-Amylase | 7.52 | nih.gov |

| 2-(...)-N-(2-bromophenyl) acetamide (FA2) | α-Glucosidase | 18.82 | dovepress.com |

| 2-(...)-N-(2-bromophenyl) acetamide (FA2) | α-Amylase | 5.17 | dovepress.com |

| 2-(...)-N-(4-bromophenyl)acetamide (12a) | α-Glucosidase | 18.25 | mdpi.com |

| Acarbose (Standard) | α-Glucosidase | 58.8 | nih.govnih.govmdpi.com |

| Acarbose (Standard) | α-Amylase | 17.0 | nih.gov |

Neurodegenerative Disease Research (e.g., Parkinson's, Alzheimer's related pathways)

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neuron structure and function. Research in this area often focuses on the pathological hallmarks of these diseases, such as the aggregation of specific proteins—alpha-synuclein in Parkinson's and tau and amyloid-beta in Alzheimer's. The primary therapeutic strategies often involve managing neurotransmitter levels or targeting these protein aggregates.

Current treatments for Alzheimer's disease include acetylcholinesterase inhibitors (e.g., donepezil, galantamine, rivastigmine) and NMDA receptor antagonists (e.g., memantine), which aim to provide symptomatic relief. For Parkinson's disease, therapies often target the dopaminergic system to alleviate motor symptoms like bradykinesia and tremors.

A review of available scientific literature did not yield specific studies investigating the role or potential efficacy of This compound in relation to the pathological pathways of Alzheimer's or Parkinson's disease.

Nematicidal Activity

Nematicidal agents are chemical compounds used to control plant-parasitic nematodes, which can cause significant damage to agricultural crops. Research into new nematicides often involves screening various chemical structures for their ability to induce paralysis and death in target nematode species, such as those from the Meloidogyne genus (root-knot nematodes).

Studies have explored a wide range of compounds for nematicidal properties, including electron-deficient alkynes, volatile phytochemicals like carvacrol (B1668589) and eugenol, and various synthetic molecules. The efficacy of these compounds is typically evaluated through in vitro mortality assays and in vivo tests in soil or other matrices. For example, some trifluoropent-4-enamide derivatives have shown excellent nematicidal activity against Meloidogyne incognita.

There is no specific information in the reviewed literature detailing studies on the nematicidal activity of This compound .

Antioxidant Activity

Antioxidants are compounds that can protect biological systems against the harmful effects of oxidative processes by neutralizing free radicals. The antioxidant potential of various chemical classes is a significant area of research due to its implications for preventing conditions like cancer and cardiovascular disorders. The activity of potential antioxidants is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Research has been conducted on the antioxidant properties of various acetamide derivatives. For instance, a study on new coumarin (B35378) derivatives containing an acetamide moiety demonstrated antioxidant properties comparable to or better than ascorbic acid. Similarly, certain propanehydrazide derivatives have shown potent antioxidant activity.

However, specific studies quantifying the antioxidant activity of This compound were not identified in the available research.

Targeted Protein Degradation (PROTACs) Applications

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific disease-causing proteins. These heterobifunctional molecules work by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system (the ubiquitin-proteasome system) to induce the degradation of the target protein.

This technology offers several advantages, including the ability to target proteins previously considered "undruggable" and the potential to overcome drug resistance. The design of a PROTAC involves three key components: a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a linker connecting the two.

The current body of research on PROTACs is extensive, with thousands of molecules developed. However, a review of the literature did not find any specific mention of This compound being utilized as a component (target ligand, E3 ligase ligand, or linker) in published PROTAC molecules.

Mechanistic Studies and Target Interactions

Enzyme Inhibition Kinetics and Mechanism of Action

While direct enzyme inhibition studies on N-(4-Bromophenethyl)acetamide are not extensively documented, the compound belongs to a class of N-substituted acetamides known for their potential to interact with enzyme active sites. patsnap.com The activity of related compounds suggests that the this compound structure can serve as a basis for potent enzyme inhibitors.

Research into acetamide-based derivatives has identified several compounds with significant inhibitory effects on various enzymes. For instance, derivatives where the acetamide (B32628) structure is elongated and modified have shown potent activity. One such derivative, (E)-N-(4-bromophenethyl)-2-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)sulfonyl)acetamide, was identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. kuleuven.be Although this is a more complex molecule, the presence of the this compound substructure is critical. Structure-activity relationship (SAR) analysis of this series revealed that extending the anilide portion with a methylene (B1212753) group, as seen in the phenethyl group, significantly impacted potency, with compounds containing this feature (like compound 47 ) showing EC₅₀ values in the micromolar range. kuleuven.be

Furthermore, studies on acetamide-based inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer cell proliferation, provide valuable structure-activity relationship data. While this compound was not tested directly, closely related N-phenylacetamide derivatives showed varied inhibitory potency based on their substitution patterns. nih.gov For example, introducing a 4-bromobenzyloxy group to a related scaffold (compound 7p ) resulted in an IC₅₀ value of 8.0 µM against HO-1. nih.gov The research highlighted that modifications, such as N-methylation, could dramatically increase potency, indicating that the amide nitrogen is a key interaction point. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Name | Target Enzyme | Activity Type | Value | Reference |

| (E)-N-(4-bromophenethyl)-2-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)sulfonyl)acetamide (Compound 47) | HIV-1 Reverse Transcriptase | EC₅₀ | >1.854 µM | kuleuven.be |

| N-(4-bromobenzyloxy) anilide derivative (Compound 7p) | Heme Oxygenase-1 (HO-1) | IC₅₀ | 8.0 µM | nih.gov |

| 2-(3-(4-bromobenzoyl)-...)-N-arylacetamide derivative (Compound 12a) | α-Glucosidase | IC₅₀ | 18.25 µM | nih.gov |

| 2-(3-(4-bromobenzoyl)-...)-N-arylacetamide derivative (Compound 12d) | α-Glucosidase | IC₅₀ | 20.76 µM | nih.gov |

Interaction with Molecular Structures and Cellular Components

The molecular structure of this compound allows for several types of interactions with cellular components. As an amide, it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), facilitating interactions with proteins and enzymes. patsnap.com

Crystallographic studies of the isomeric compound N-(4-Bromophenyl)acetamide reveal specific intermolecular interactions that are likely conserved. In its crystal structure, molecules are linked by N—H···O hydrogen bonds, forming stable chains. nih.gov Additionally, weak C—H···π interactions involving the bromophenyl ring contribute to the stability of the crystal packing. nih.gov These fundamental interactions—hydrogen bonding and π-stacking—are crucial for the binding of small molecules to the active sites of biological macromolecules like enzymes and receptors. The presence of the bromine atom on the phenyl ring can also lead to halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and selectivity.

The general ability of acetamide derivatives to interact with cellular components is also evident from their use as structural motifs in more complex systems. For example, this compound has been incorporated as a component in novel bifunctional molecules designed for targeted protein degradation, highlighting its capacity to serve as a ligand or structural element within larger bioactive constructs. google.com

Biochemical Pathway Modulation

The structural framework of this compound is present in molecules that have been shown to modulate significant biochemical pathways.

A closely related analog, N-(3-bromophenethyl)-2-chloroacetamide, serves as a key intermediate in the synthesis of positive allosteric modulators for the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov These modulators enhance the activity of specific NMDA receptor subtypes (e.g., those containing the GluN2B subunit), which play a critical role in synaptic plasticity, learning, and memory. This suggests that compounds based on the N-bromophenethyl-acetamide scaffold have the potential to interact with and modulate crucial neurotransmitter signaling pathways in the central nervous system.

Furthermore, derivatives incorporating the N-(4-bromophenethyl) group have been synthesized and investigated for their affinity with somatostatin (B550006) receptors. google.com Somatostatin is a peptide hormone that regulates a wide range of physiological functions by binding to a family of G-protein coupled receptors, thereby modulating various intracellular signaling pathways. google.com The affinity of these derivatives for somatostatin receptors indicates a potential role in modulating endocrine and neurotransmitter systems.

Another line of evidence comes from studies on N-(2-p-bromophenethyl)dichloroacetamide, which was found to have porphyrinogenic effects. nrcresearchpress.com This indicates that the compound can interfere with the heme synthesis pathway, a fundamental biochemical process.

Pharmacokinetics, Drug Metabolism, and Admet Profiling

Metabolite Identification and Metabolic Pathways

The metabolic fate of N-(4-Bromophenethyl)acetamide has not been specifically elucidated. However, based on its chemical structure, several metabolic pathways can be predicted. The primary routes of metabolism for such compounds typically involve reactions catalyzed by cytochrome P450 (CYP) enzymes and other metabolic enzymes. cambridgemedchemconsulting.com

Likely metabolic transformations for this compound include:

Aromatic Hydroxylation: The bromophenyl ring is a potential site for hydroxylation, a common reaction catalyzed by CYP enzymes.

Amide Hydrolysis: The acetamide (B32628) linkage can be hydrolyzed by amidase enzymes to yield 4-bromophenethylamine (B146110) and acetic acid.

N-Deacetylation: A specific form of amide hydrolysis leading to the primary amine.

Oxidation of the Ethyl Bridge: The ethyl linker connecting the phenyl ring and the amide group may undergo oxidation.

Metabolite identification studies typically employ techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of metabolites formed after incubation with liver microsomes or hepatocytes. sciex.combioivt.com

This compound itself could potentially act as a prodrug, where metabolic conversion is required to release an active pharmacological agent. ijpsjournal.com A key activation mechanism for related structures involves CYP-mediated enzymatic reactions. semanticscholar.org For example, N-dealkylation is a well-established metabolic pathway for many drugs. nih.gov In compounds with N-methyl groups, CYP enzymes, particularly CYP3A4 and CYP2C9, are known to catalyze N-demethylation. nih.gov

While this compound does not have a methyl group for demethylation, the principle of CYP-mediated metabolism is highly relevant. archivepp.com If this compound were a prodrug, its activation could occur via hydrolysis of the acetamide bond to release an active phenethylamine (B48288) moiety. The acetamide group is often used in prodrug design to modify the pharmacokinetic parameters of a parent drug. archivepp.com The enzymes responsible for this hydrolysis in vivo would likely be carboxylesterases or other amidases. core.ac.uk

ADMET Prediction and Experimental Evaluation

In the absence of extensive experimental data, computational in silico models are widely used to predict the ADMET properties of new chemical entities. biointerfaceresearch.com These prediction tools, such as ADMETlab and SwissADME, analyze a molecule's structure to forecast its behavior in the body. d-nb.infoscbdd.com

For this compound, ADMET prediction would focus on several key areas:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration would be estimated. Based on its structure, it is likely to have good predicted GI absorption.

Distribution: Predictions would include plasma protein binding and volume of distribution.

Metabolism: The models predict which CYP450 isoforms are most likely to metabolize the compound. CYP3A4 and CYP2D6 are common enzymes involved in the metabolism of many drugs. cambridgemedchemconsulting.com The model would also identify potential sites of metabolism on the molecule.

Excretion: The likely route of elimination from the body, whether through urine or feces, is predicted.

Toxicity: Potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity, are flagged based on structural alerts.

Table 2: Predicted ADMET Properties for this compound This table represents predicted values from general ADMET modeling software and is for illustrative purposes. Specific experimental values may differ.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Likely Permeable | May cross into the central nervous system. |

| CYP2D6 Inhibitor | Non-inhibitor (Predicted) | Low probability of drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibitor | Non-inhibitor (Predicted) | Low probability of drug-drug interactions involving the CYP3A4 pathway. |

| Hepatotoxicity | Low to Moderate Risk (Predicted) | Further experimental validation would be required. |

| Ames Mutagenicity | Non-mutagenic (Predicted) | Low likelihood of causing DNA mutations. |

| LogP (Lipophilicity) | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is often favorable for permeability. |

Experimental evaluation would be necessary to confirm these computational predictions. nih.gov This involves a battery of in vitro tests, including metabolic stability assays using liver microsomes, permeability assays, and cytotoxicity tests in various cell lines. bioline.org.brnih.gov

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and purification of N-(4-Bromophenethyl)acetamide. The method's versatility allows for its application in monitoring reaction progress, assessing compound purity, and performing preparative separations.

Reverse-phase HPLC is the most common mode used for this compound. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is effective. sielc.comsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and control the ionization state of the analyte. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com HPLC analysis has been specifically reported for this compound, confirming its utility in analytical workflows for this compound. doi.org

Table 1: Representative HPLC Conditions for Analysis of Brominated Acetamides

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or Newcrom R1 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (MeCN) and Water | Elutes the compound from the column. |

| Additive | Phosphoric Acid or Formic Acid | Improves peak shape and controls ionization. |

| Detection | UV, typically at 220 nm | Quantifies the compound based on light absorbance. |

| Application | Purity assessment, reaction monitoring, preparative separation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

For the highly sensitive and specific quantification of this compound in complex biological matrices such as plasma, urine, or whole blood, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. spectroscopyonline.comresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. nih.govlongdom.org

The process involves extracting the analyte from the biological sample, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation. nih.govlongdom.org The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex matrix. researchgate.net Method validation according to regulatory guidelines ensures that the assay is accurate, precise, linear, and robust for its intended purpose. nih.govlongdom.org While specific validated methods for this compound are not publicly detailed, the parameters for similar analytes in biological fluids demonstrate the expected performance of such an assay. longdom.org

Table 2: Typical Validation Parameters for an LC-MS/MS Assay in Biological Matrix

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.govlongdom.org |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | longdom.org |

| Inter-day Precision (%CV) | < 15% (except LLOQ, < 20%) | nih.govlongdom.org |

| Inter-day Accuracy (%Bias) | Within ±15% (except LLOQ, ±20%) | nih.govlongdom.org |

| Selectivity | No significant interfering peaks at the analyte's retention time. | longdom.org |

Chemical derivatization is a strategy employed to improve the analytical properties of a target molecule for LC-MS/MS analysis. semanticscholar.org The goals of derivatization include enhancing chromatographic retention, increasing ionization efficiency, and directing fragmentation to produce a more intense and specific signal. semanticscholar.orgnih.gov

For a compound like this compound, derivatization could target the amide functional group. A common approach for related functional groups like carboxylic acids involves EDC-mediated coupling to an amine-containing reagent. d-nb.info This reaction creates a new amide bond, attaching a tag that can improve analytical performance.

Interestingly, the bromophenethyl structural motif, central to this compound, is itself used in a derivatization reagent designed to enhance the detection of other molecules. The reagent 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) is used to tag aldehydes. nih.govmdpi.com It contains a bromophenethyl group specifically to introduce the characteristic bromine isotopic pattern into the derivative, which significantly aids in its identification and confirmation during mass spectrometric analysis. semanticscholar.orgmdpi.com This highlights the value of the bromo-aromatic structure in designing analytical strategies for high-sensitivity detection.

One of the most powerful features for identifying this compound and other brominated compounds in mass spectrometry is the distinctive isotopic pattern of bromine. libretexts.org Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. libretexts.orgsavemyexams.com

Table 3: Natural Isotope Abundance of Bromine

| Isotope | Atomic Mass (Da) | Natural Abundance |

|---|---|---|

| ⁷⁹Br | 78.9183 | 50.50% |

| ⁸¹Br | 80.9163 | 49.50% |

Data sourced from Chemistry LibreTexts. libretexts.org

This 1:1 isotopic ratio results in a characteristic "doublet" peak in the mass spectrum for any ion containing a single bromine atom. The molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak of almost identical intensity. savemyexams.comchromatographyonline.com This unique signature is a highly reliable indicator of the presence of bromine in a molecule, allowing analysts to easily distinguish it from other compounds in a complex sample and confirm its identity with a high degree of confidence. libretexts.orgnih.gov This isotopic pattern is a key parameter used in both qualitative and quantitative LC-MS/MS methods for brominated substances. researchgate.net

Toxicity and Safety Considerations in Academic Research

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity studies on analogous compounds, particularly other brominated phenylacetamide derivatives, have been conducted to evaluate their potential as anticancer agents. For instance, research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shown antiproliferative activity against human breast adenocarcinoma cells (MCF7). researchgate.net Similarly, studies on various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against different cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.gov

One study highlighted that derivatives with a nitro moiety exhibited greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, compounds 2b and 2c in that study were most active against the PC3 cell line, while compound 2c was most active against the MCF-7 cell line. nih.gov Another study on phenylacetamide derivatives found that compound 3d showed significant cytotoxic effects against MDA-MB-468 and PC-12 cells, while compounds 3c and 3d were effective against MCF-7 cells. tbzmed.ac.ir These findings suggest that the cytotoxic potential of phenylacetamide derivatives can be influenced by the specific substitutions on the phenyl ring.

Table 1: In Vitro Cytotoxicity of Related Phenylacetamide Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(phenyl with o-nitro)acetamide (2a) | PC3 | >100 | nih.gov |

| 2-(4-Fluorophenyl)-N-(phenyl with m-nitro)acetamide (2b) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide (2c) | PC3 | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide (2c) | MCF-7 | 100 | nih.gov |

| N-Butyl-2-(4-chlorophenyl)acetamide (3c) | MCF-7 | 0.7±0.08 | tbzmed.ac.ir |

| N-Butyl-2-phenylacetamide (3d) | MDA-MB-468 | 0.6±0.08 | tbzmed.ac.ir |

| N-Butyl-2-phenylacetamide (3d) | PC-12 | 0.6±0.08 | tbzmed.ac.ir |

In Vivo Safety Evaluations (e.g., in animal models)

Specific in vivo safety and toxicology data for N-(4-Bromophenethyl)acetamide in animal models are not extensively documented in the available scientific literature. However, the general approach to evaluating the safety of new chemical entities, including acetamide (B32628) derivatives, involves a series of standardized in vivo studies. nuvisan.com These studies are designed to assess the potential adverse effects on major organ systems.

For related compounds, such as the radiotracer [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide, biodistribution studies have been conducted in nude mice bearing tumor xenografts. nih.gov While the primary goal of such studies is to assess imaging potential, they also provide preliminary information on the compound's distribution and accumulation in different organs, which can be relevant for safety assessment. General toxicological studies in animal models for new chemical entities typically evaluate cardiovascular, central nervous system, and respiratory functions to identify any potential liabilities. nuvisan.com

Investigative Studies into Mechanisms of Toxicity (e.g., insights from related acetamide derivatives)

Investigations into the mechanisms of toxicity for acetamide derivatives suggest that the mode of action may not be related to mutagenicity. A comprehensive 13-week toxicity study on acetamide in F344 gpt delta rats found no evidence of in vivo mutagenicity, even at doses that caused hepatotoxicity. nih.gov The study observed hepatotoxic effects, such as significant changes in serum aspartate aminotransferase and alanine (B10760859) aminotransferase, and histopathological changes in the liver at doses of 1.25% and higher in the diet. nih.gov

The key finding from this research was that while acetamide was not mutagenic, it did lead to a significant increase in Ki67-positive hepatocytes, indicating increased cell proliferation. nih.gov This suggests that for acetamide, a potential mechanism for carcinogenicity is related to regenerative cell proliferation following tissue injury, rather than direct DNA damage. nih.gov This distinction is crucial for understanding the risk assessment of acetamide derivatives. While direct evidence for this compound is lacking, the findings for the parent compound, acetamide, provide a plausible hypothesis for its potential mechanism of toxicity, should any be observed.

Further research into other phenylacetamide derivatives suggests that their cytotoxic effects in cancer cell lines may be mediated through the induction of apoptosis. tbzmed.ac.ir For example, certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, as well as increase the activity of caspase 3. tbzmed.ac.ir

Conclusion and Future Research Directions

Summary of Current Research Findings

Currently, dedicated research focusing exclusively on N-(4-Bromophenethyl)acetamide is sparse in publicly available scientific literature. While the compound is recognized as a chemical entity, extensive studies detailing its biological activities, therapeutic potential, or specific applications are limited. However, research on structurally similar acetamide (B32628) derivatives provides some context for its potential areas of interest. For instance, derivatives of N-phenylacetamide have been investigated for a range of bioactivities, including antimicrobial and anticancer properties. Studies on compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown that the inclusion of a bromophenyl group can contribute to promising antimicrobial and anticancer effects, as demonstrated against various bacterial, fungal, and cancer cell lines. researchgate.net These findings suggest that the this compound scaffold may serve as a valuable starting point for medicinal chemistry exploration.

Unexplored Therapeutic Avenues and Biological Targets

Given the preliminary or indirect evidence from related compounds, several therapeutic avenues for this compound and its future analogs remain largely unexplored. The structural alerts present in the molecule, namely the bromophenyl and acetamide moieties, are common in pharmacologically active compounds, hinting at a range of potential biological targets.

Potential Therapeutic Areas:

Oncology: Analogs of this compound, such as certain thiazole-containing derivatives, have been evaluated for their ability to inhibit cancer cell proliferation. researchgate.net This suggests that this compound could be a scaffold for the development of novel anticancer agents. Future research could focus on its effects on various cancer cell lines and elucidating the underlying mechanisms of action.

Infectious Diseases: The presence of the bromophenyl group is a feature in some antimicrobial agents. Research into related structures has indicated potential antimicrobial activity against various pathogens. researchgate.net Therefore, this compound could be investigated for its efficacy against a panel of clinically relevant bacteria and fungi.

Inflammatory Disorders: Acetamide derivatives are known to be present in some cyclooxygenase-II (COX-II) inhibitors, which are a class of anti-inflammatory drugs. archivepp.com This opens up the possibility of exploring this compound and its derivatives as potential modulators of inflammatory pathways.

Potential Biological Targets:

Based on the activities of related compounds, the following biological targets could be considered for future investigation:

| Potential Biological Target Class | Specific Examples | Rationale |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Often implicated in cancer cell signaling pathways. |

| Enzymes in microbial pathways | Dihydropteroate synthase, DNA gyrase | Established targets for antimicrobial agents. |

| Cyclooxygenases | COX-1, COX-2 | Key enzymes in the inflammatory response. |

Novel Synthetic Strategies and Analog Design

The synthesis of this compound can be achieved through standard amidation reactions. However, to explore its full potential, the development of novel synthetic strategies and the design of a diverse analog library are crucial.

A common synthetic route involves the acylation of 4-bromophenethylamine (B146110) with an acetylating agent. For example, a straightforward synthesis could involve the reaction of 4-bromophenethylamine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base. chemicalbook.com

Strategies for Analog Design:

To conduct thorough structure-activity relationship (SAR) studies, a variety of analogs can be synthesized. Key areas for modification include:

Aryl Ring Substitution: The bromine atom on the phenyl ring can be replaced with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

Acetamide Group Modification: The acetyl group can be replaced with other acyl groups of varying chain lengths and branching to investigate the impact of steric bulk and lipophilicity.

Phenethyl Linker Modification: The ethyl linker can be shortened, lengthened, or rigidified to understand the optimal spatial arrangement of the aryl and amide components.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of lead compounds based on the this compound scaffold, a synergistic approach combining computational and experimental methods is essential.

Computational Approaches:

Molecular Docking: In silico docking studies can be employed to predict the binding modes and affinities of this compound and its analogs to the active sites of potential biological targets. researchgate.net This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structures of a series of analogs and their biological activities. This can guide the design of new compounds with improved potency.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be utilized to rapidly screen a library of this compound analogs against a panel of biological targets to identify initial hits.

X-ray Crystallography: For promising lead compounds that show significant activity against a specific protein target, X-ray crystallography can be used to determine the three-dimensional structure of the compound-protein complex, providing valuable insights for further structure-based drug design. researchgate.net

Challenges and Opportunities in Developing this compound as a Research Tool or Lead Compound

The development of this compound as a valuable chemical probe or a lead compound for drug discovery presents both challenges and opportunities.

Challenges:

Limited Existing Research: The most significant challenge is the current lack of foundational research on the compound's biological effects. A substantial amount of initial screening and characterization is required to identify a clear biological rationale for its development.

Potential for Off-Target Effects: As with any small molecule, there is a risk of off-target activities that could lead to undesirable side effects. Thorough preclinical profiling will be necessary to assess its selectivity.

Physicochemical Properties: The physicochemical properties of this compound, such as its solubility and metabolic stability, are currently not well-documented and may require optimization for in vivo applications.

Opportunities:

Novel Scaffold: The relative lack of exploration of this specific scaffold means there is a significant opportunity for discovering novel biological activities and intellectual property.

Synthetic Tractability: The straightforward synthesis of this compound and its analogs allows for the rapid generation of a diverse chemical library for screening and SAR studies. chemicalbook.com

Foundation for Fragment-Based Drug Discovery: The simple structure of this compound makes it a suitable starting point for fragment-based drug discovery, where it could be elaborated upon to build more potent and selective ligands for identified biological targets.

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Substituent Position | IC₅₀ (α-glucosidase) | LogP |

|---|---|---|

| 4-Bromophenyl | 12.5 µM | 2.8 |

| 2-Bromo-4-methylphenyl | 28.7 µM | 3.1 |

| 3-Chlorophenyl | 45.2 µM | 2.6 |

| Data from enzymatic inhibition assays . |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Address discrepancies via:

- Assay Standardization: Use identical protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) .

- Control Compounds: Include reference inhibitors (e.g., acarbose for α-glucosidase) to calibrate activity .

- Meta-Analysis: Compare datasets across studies with similar substituents and assay conditions to identify outliers .

Advanced: What computational approaches are effective for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., EGFR kinase) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett σ) with inhibitory activity .

Advanced: How does crystallographic data inform the reactivity of this compound in solid-state reactions?

Methodological Answer:

- Hydrogen-Bond Analysis: Identify N–H⋯O networks (e.g., bond lengths ~2.8 Å) that stabilize intermediates .

- Packing Motifs: Assess π-π stacking (3.5–4.0 Å distances) between bromophenyl groups to predict regioselectivity .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition: Measure IC₅₀ using fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside for α-glucosidase) .

- Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., MCF-7) with 48-hour exposure .

- Antimicrobial Screening: Use microdilution methods (MIC determination) against S. aureus and E. coli .

Advanced: How can reaction mechanisms for this compound synthesis be validated experimentally?

Methodological Answer:

- Isotopic Labeling: Use ¹⁸O-labeled acetic anhydride to trace acetylation pathways .

- Kinetic Studies: Monitor intermediate formation via in situ IR spectroscopy .

- DFT Calculations: Compare theoretical activation energies with experimental Arrhenius plots .

Advanced: What strategies mitigate solvent effects on the stability of this compound during storage?

Methodological Answer:

- Lyophilization: Remove solvents under vacuum to prevent hydrolysis .

- Stability Studies: Use accelerated aging (40°C/75% RH) with HPLC monitoring for degradation products .

Advanced: How do structural analogs of this compound compare in pharmacokinetic properties?

Methodological Answer:

- LogP Determination: Measure octanol/water partitioning to assess lipophilicity .

- Metabolic Stability: Use liver microsomes (e.g., human S9 fraction) to quantify CYP450-mediated degradation .

- Plasma Protein Binding: Evaluate via ultrafiltration or equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.